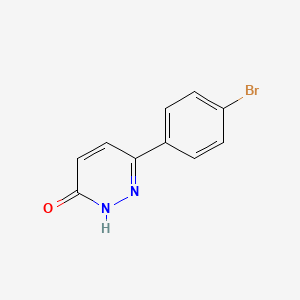

6-(4-Bromophenyl)pyridazin-3-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDHLGDAZQDUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351033 | |

| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50636-57-2 | |

| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridazinone Scaffolds in Modern Drug Discovery and Development

The pyridazinone core, a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group, is a privileged scaffold in medicinal chemistry. nih.gov Its inherent structural features, including the capacity for hydrogen bonding and the potential for substitution at various positions, allow for the fine-tuning of physicochemical and pharmacological properties. nih.govnih.gov This adaptability has led to the development of a vast library of pyridazinone derivatives with a broad spectrum of biological activities. nih.govresearchgate.net

Historically, pyridazinone derivatives first gained attention for their cardiovascular applications. researchgate.net However, extensive research has unveiled their potential across a multitude of therapeutic areas. These compounds have been investigated for their anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antihypertensive properties. nih.govresearchgate.nettandfonline.com The "magic moiety," as it is sometimes called, has been instrumental in the design of numerous drugs, including Minaprine (antidepressant), Levosimendan (vasodilator), and Zardaverine (a selective inhibitor of phosphodiesterase III and IV isozymes). jocpr.com

The anti-inflammatory potential of pyridazinone derivatives is particularly noteworthy. tandfonline.com Many of these compounds have been synthesized to offer an improved safety profile for the gastrointestinal tract and kidneys compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators, highlighting the scaffold's ability to interact with specific biological targets. tandfonline.com

Furthermore, the pyridazinone nucleus serves as a crucial intermediate in the synthesis of a wide array of other heterocyclic compounds, underscoring its importance as a versatile building block in organic and medicinal chemistry. nih.gov The continuous exploration of this scaffold promises the discovery of new and potent therapeutic agents for a variety of diseases.

An Overview of 6 4 Bromophenyl Pyridazin 3 Ol in Advanced Pyridazinone Research

Established Synthetic Pathways for Pyridazin-3(2H)-ones

The construction of the pyridazin-3(2H)-one ring is a fundamental step in the synthesis of the target compound and its derivatives. Several well-established methods are employed for this purpose.

One of the most common and classical methods involves the cyclocondensation of γ-keto acids with hydrazine hydrate . researchgate.net For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through the cyclization of the corresponding γ-keto acid with hydrazine hydrate. scispace.com This γ-keto acid is typically prepared via a Friedel-Crafts acylation of an aromatic compound with succinic anhydride. researchgate.netscispace.com The resulting 4,5-dihydropyridazinone can then be dehydrogenated, often using a bromine/acetic acid mixture, to yield the aromatic pyridazin-3(2H)-one. researchgate.netnih.gov

Another versatile approach is the reaction of N-aryl substituted maleimide (B117702) with azines , which can lead to 4,5-dihydropyridazin-3(2H)-ones. researchgate.net In some cases, the intermediate Michael addition products can be isolated and subsequently cyclized. researchgate.net

Multicomponent reactions have also been developed for efficient, one-pot synthesis of pyridazinones. researchgate.net An example is the ultrasound-promoted reaction of arenes, cyclic anhydrides, and aryl hydrazines in the presence of a recyclable catalyst like 1-butyl-3-methylimidazolium bromide. researchgate.net Furthermore, a one-pot, three-component reaction of alkyl 2-cyanoacetates with arylglyoxals and hydrazine hydrate in water provides a regioselective route to 4-cyano-3(2H)-pyridazinones bearing an aryl substituent at the C6-position. researchgate.net

A specific pathway starts from mucochloric acid ((Z)-2,3-dichloro-4-oxo-but-2-enoic acid) . chemicalbook.com Reaction with a substituted hydrazine, such as tert-butylhydrazine, followed by treatment with a solid acid catalyst, can produce the pyridazinone ring with a reported yield of 88.9%. chemicalbook.com

The pyridazin-3(2H)-one ring exists in tautomeric equilibrium with its pyridazin-3-ol form. researchgate.net This property is crucial as it influences the reactivity and potential for further functionalization of the heterocyclic core. researchgate.netresearchgate.net

| Starting Material(s) | Key Reagents | Product Type | Reference(s) |

| γ-Keto acid | Hydrazine hydrate | 4,5-Dihydropyridazin-3(2H)-one | scispace.com, researchgate.net |

| Mucochloric acid | tert-Butylhydrazine, solid acid catalyst | Pyridazin-3(2H)-one | chemicalbook.com |

| N-Aryl substituted maleimide | Azines | 4,5-Dihydropyridazin-3(2H)-one | researchgate.net |

| Alkyl 2-cyanoacetate, Arylglyoxal | Hydrazine hydrate | 6-Aryl-4-cyano-3(2H)-pyridazinone | researchgate.net |

| Arene, Cyclic anhydride | Aryl hydrazine, Ionic liquid catalyst | Pyridazinone | researchgate.net |

Targeted Synthesis of 6-Arylpyridazinone Derivatives

Introducing an aryl group at the C6 position of the pyridazinone ring is a key step for synthesizing compounds like this compound. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this transformation. scispace.comnih.gov This palladium-catalyzed reaction couples a halogenated pyridazinone (typically a 6-chloro derivative) with an arylboronic acid. scispace.comnih.gov The reaction can be performed under microwave irradiation, which significantly reduces reaction times, and utilizes various palladium catalyst systems, such as Pd-SPhos or CombiPhos Pd6 mixtures. nih.gov This methodology allows for the synthesis of a wide range of 6-arylpyridazin-3(2H)-ones in moderate to good yields. nih.gov

Beyond Suzuki coupling, other methods have been developed. An efficient, metal-free approach involves the reaction of 1,3-dicarbonyl compounds and methyl ketones to produce 3,6-diarylpyridazines and 6-arylpyridazin-3-ones. organic-chemistry.org Additionally, the inverse electron-demand aza-Diels–Alder reaction between electron-deficient 1,2,3-triazines and electron-rich 1-propynylamines offers a highly regioselective, metal-free route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org

Solid-phase synthesis has also been applied to create libraries of 6-arylpyridazin-3(2H)-ones. researchgate.net In one example, a 3-chloropyridazine (B74176) moiety was immobilized on a Wang resin and subsequently reacted with various arylboronic acids under Suzuki conditions to generate the desired 6-aryl derivatives. researchgate.net

| Method | Key Reactants | Catalyst/Conditions | Product | Reference(s) |

| Suzuki-Miyaura Coupling | 6-Chloropyridazinone, Arylboronic acid | Palladium catalyst, Microwave irradiation | 6-Arylpyridazin-3(2H)-one | nih.gov, scispace.com, researchgate.net |

| C-C Bond Cleavage/Annulation | 1,3-Dicarbonyl compound, Methyl ketone | Metal-free | 6-Arylpyridazin-3-one | organic-chemistry.org |

| aza-Diels-Alder Reaction | 1,2,3-Triazine, 1-Propynylamine | Neutral, Metal-free | 6-Aryl-pyridazin-3-amine | organic-chemistry.org |

| Three-Component Reaction | Arylglyoxal, Alkyl 2-cyanoacetate, Hydrazine | Water, Room temperature | 6-Aryl-4-cyano-3(2H)-pyridazinone | researchgate.net |

Specific Reaction Schemes and Precursor Chemistry for this compound Synthesis

The synthesis of the target compound, This compound , can be achieved through several logical pathways based on the general methods described above. A highly plausible route begins with the synthesis of its dihydrogenated precursor, 6-(4-bromophenyl)-4,5-dihydro-2H-pyridazin-3-one .

This precursor is synthesized by the cyclocondensation of 4-(4-bromophenyl)-4-oxobutanoic acid with hydrazine hydrate. The keto acid itself is prepared via a Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride, catalyzed by aluminum chloride.

Scheme 1: Synthesis of 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one

Friedel-Crafts Acylation: Bromobenzene + Succinic Anhydride → 4-(4-bromophenyl)-4-oxobutanoic acid (in the presence of AlCl₃)

Cyclocondensation: 4-(4-bromophenyl)-4-oxobutanoic acid + Hydrazine hydrate (N₂H₄·H₂O) → 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one

The final step to obtain the aromatic pyridazinol is the dehydrogenation of the dihydro-pyridazinone intermediate. This is commonly accomplished by refluxing the compound with bromine in glacial acetic acid. researchgate.netnih.gov

Scheme 2: Dehydrogenation to this compound

6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one + Bromine (Br₂) in Acetic Acid (CH₃COOH) → this compound

An alternative strategy would involve a Suzuki-Miyaura coupling reaction. This would start with a dihalopyridazinone, such as 3,6-dichloropyridazine. The first step would be a selective coupling with 4-bromophenylboronic acid at the C6 position to form 3-chloro-6-(4-bromophenyl)pyridazine . Subsequent nucleophilic substitution of the chlorine atom at the C3 position with a hydroxide (B78521) source would yield the final product.

| Precursor | CAS Number | Key Transformation | Reagents | Reference(s) |

| 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one | 36725-37-8 | Dehydrogenation | Br₂ / Acetic Acid | nih.gov, researchgate.net, sigmaaldrich.com |

| 4-(4-Bromophenyl)-4-oxobutanoic acid | Not specified | Cyclocondensation | Hydrazine hydrate | nih.gov, researchgate.net |

| 3-Chloro-6-(4-bromophenyl)pyridazine | 66548-50-3 | Nucleophilic Substitution | Hydroxide source | chemfish.com |

Derivatization Strategies for the Pyridazin-3(2H)-one Nucleus

The pyridazin-3(2H)-one core is amenable to a variety of derivatization reactions, allowing for the synthesis of a diverse library of analogs. These modifications can be targeted at the ring nitrogen or at the carbon atoms of the heterocyclic ring. researchgate.net

N-Substitution Reactions and Their Mechanistic Implications

The nitrogen atom at the N2 position of the pyridazin-3(2H)-one ring is a common site for functionalization, particularly through alkylation reactions. researchgate.net For example, reacting a 6-substituted-3(2H)-pyridazinone with an alkyl halide, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a solvent like acetone, leads to the corresponding N-substituted product. nih.gov This reaction proceeds via nucleophilic attack from the deprotonated nitrogen atom onto the electrophilic carbon of the alkyl halide. The resulting ester can be further converted into other functional groups, such as a hydrazide, by reacting it with hydrazine hydrate. nih.gov This N-alkylation strategy is a key method for extending the molecular structure and modulating the compound's properties. nih.govresearchgate.net

Regioselective Functionalization at Other Positions of the Pyridazinone Ring

Besides the N2 position, other positions on the pyridazinone ring can be selectively functionalized.

C4-Position: The C4 position can be functionalized through condensation reactions. For instance, 4,5-dihydro-pyridazinones can react with aromatic aldehydes in the presence of a base like sodium ethoxide to yield 4-substituted benzyl (B1604629) pyridazinones. researchgate.netscispace.com Additionally, a direct C-H functionalization at the C4 position has been reported. The reaction of 2-benzylpyridazin-3(2H)-one with Grignard reagents, followed by quenching with an electrophile like bromine, can introduce alkyl or aryl groups at the C4 position. nih.govacs.org

C5-Position: Palladium-catalyzed cross-coupling reactions on halopyridazin-3(2H)-ones are a highly effective method for introducing various substituents into the pyridazinone core. scispace.com

C4 and C5 Positions (cine Substitution): An interesting and unexpected reactivity has been observed with 2-benzyl-5-halopyridazin-3(2H)-ones. nih.govacs.orgfigshare.com When these compounds are treated with Grignard reagents and then quenched with an electrophile, a cine substitution occurs, leading to 4,5-disubstituted pyridazin-3(2H)-ones instead of the expected 5-substituted product. nih.govacs.org This process involves the formation of an anionic σH-adduct which is then quenched by the electrophile before the elimination step. nih.govacs.orgfigshare.com

The regioselective synthesis of pyridazines can also be controlled through cycloaddition reactions. The inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides or silyl (B83357) enol ethers provides a powerful method for constructing highly functionalized pyridazines with excellent regiocontrol, which can then be further derivatized. elsevierpure.comrsc.orguzh.ch

| Position | Reaction Type | Key Reagents/Conditions | Resulting Structure | Reference(s) |

| N2 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Substituted pyridazinone | nih.gov, researchgate.net |

| C4 | Condensation | Aromatic aldehyde, Base (e.g., NaOEt) | 4-Substituted benzyl pyridazinone | scispace.com, researchgate.net |

| C4 | C-H Functionalization | Grignard reagent, Electrophile (e.g., Br₂) | C4-Alkyl/Aryl pyridazinone | nih.gov, acs.org |

| C4, C5 | cine Substitution | 5-Halo-pyridazinone, Grignard reagent, Electrophile | 4,5-Disubstituted pyridazinone | nih.gov, acs.org |

Advanced Spectroscopic and Structural Characterization in 6 4 Bromophenyl Pyridazin 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6-(4-Bromophenyl)pyridazin-3-ol and confirming the predominant tautomeric form in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra, the aromatic protons of the 4-bromophenyl group typically appear as a multiplet or as two distinct doublets in the downfield region, generally between δ 7.2 and 8.1 ppm. The protons on the pyridazine (B1198779) ring would also give characteristic signals. The presence of the keto-enol tautomerism can be observed; the NH proton of the pyridazinone (keto) ring would appear as a broad singlet, while the OH proton of the pyridazinol (enol) form would also be present, though its chemical shift can be highly variable depending on solvent and concentration. researchgate.net

In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the dominant keto tautomer is a key indicator, typically resonating at a chemical shift of around δ 165 ppm. The carbon atom attached to the bromine (C-Br) in the phenyl ring is expected to appear at approximately δ 122.5 ppm. The remaining aromatic and heterocyclic carbons would provide a unique fingerprint for the molecule.

Table 1: Expected NMR Chemical Shifts (δ) for 6-(4-Bromophenyl)pyridazin-3(2H)-one Data based on typical values for analogous pyridazinone derivatives. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons (C₆H₄Br) | 7.2 - 8.1 (m) |

| ¹H | Pyridazine Ring Protons | ~6.8 - 7.9 (m) |

| ¹H | N-H (Keto tautomer) | Variable, broad singlet |

| ¹³C | C=O (Keto tautomer) | ~165 |

| ¹³C | C-Br | ~122 |

| ¹³C | Aromatic & Pyridazine Carbons | 120 - 150 |

Infrared (IR) Spectroscopy in Functional Group Analysis and Vibrational Mode Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, providing further evidence for the tautomeric equilibrium. The spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

The most telling region of the IR spectrum relates to the keto-enol tautomerism. The presence of a strong absorption band in the range of 1680–1650 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the keto form, 6-(4-bromophenyl)pyridazin-3(2H)-one. Concurrently, a broad band between 3200–3100 cm⁻¹ would indicate the O-H stretch of the enol form, while an N-H stretching band for the keto tautomer would also be expected in a similar region (typically 3350-3250 cm⁻¹). The presence and relative intensity of these bands can give an indication of the tautomeric balance. Additionally, a characteristic absorption for the C-Br stretch is typically observed at lower wavenumbers, around 680–650 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Data based on typical values for analogous pyridazinone derivatives.

| Vibrational Mode | Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) |

| O–H Stretch | Hydroxyl | Enol | 3200–3100 |

| N–H Stretch | Amide | Keto | 3350–3250 |

| C=O Stretch | Carbonyl | Keto | 1680–1650 |

| C=C & C=N Stretch | Aromatic/Heterocyclic Rings | Both | 1600–1450 |

| C–Br Stretch | Bromo-Aryl | Both | 680–650 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) of similar intensity. libretexts.org The monoisotopic mass of the compound is 249.974 g/mol . epa.gov

Electron impact ionization would lead to the formation of a molecular ion [C₁₀H₇BrN₂O]⁺•. The fragmentation of this ion is expected to follow predictable pathways for brominated aromatic and heterocyclic compounds. Common fragmentation patterns for related structures include the loss of the bromine radical (•Br) to give a fragment at m/z ~171, and the cleavage of the pyridazine ring. libretexts.org Another likely fragmentation is the loss of carbon monoxide (CO) from the keto tautomer.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 250/252 | [C₁₀H₇BrN₂O]⁺• | Molecular Ion (M/M+2) |

| 171 | [C₁₀H₇N₂O]⁺ | Loss of •Br from molecular ion |

| 143 | [C₉H₇N₂]⁺ | Loss of •Br and CO |

| 115 | [C₈H₅N]⁺• | Further fragmentation |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely published, analysis of closely related pyridazinone derivatives reveals key structural features that can be reliably inferred. mdpi.comresearchgate.netcapes.gov.br

Table 4: Typical Solid-State Structural Parameters for Substituted Phenyl-Pyridazinones Data based on published crystal structures of analogous compounds. researchgate.netgrowingscience.com

| Parameter | Observation | Significance |

| Tautomeric Form | Keto form (pyridazin-3(2H)-one) | Confirms the greater stability of the keto tautomer in the solid state. |

| Intermolecular Bonding | N—H···O hydrogen bonds | Leads to the formation of centrosymmetric dimers. |

| Ring Geometry | Pyridazine ring is largely planar | Indicates aromatic character and rigidity of the core structure. |

| Conformation | Dihedral angle between pyridazine and phenyl rings | Defines the three-dimensional orientation of the aryl substituent. |

Pharmacological and Biological Activity Profiling of 6 4 Bromophenyl Pyridazin 3 Ol Derivatives

Evaluation of Antimicrobial and Antibacterial Potency

Derivatives based on the pyridazine (B1198779) and structurally related pyrazole (B372694) nucleus have demonstrated notable efficacy against a variety of microbial pathogens. The inclusion of a bromophenyl moiety often enhances this activity.

Research has shown that pyridazine and related heterocyclic derivatives possess a broad spectrum of antibacterial action. Pyrazolo[3,4-d]pyridazin derivatives, for instance, have exhibited high antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/ml against both Gram-positive and Gram-negative bacteria. nih.gov

Studies on related pyrazoline derivatives have identified specific activity against various bacterial strains. nih.gov For example, certain derivatives show high efficacy against the Gram-positive bacteria Enterococcus faecalis, with MIC values as low as 32 µg/mL. nih.gov Other compounds in the same family are most effective against Bacillus subtilis, recording MIC values of 64 µg/mL. nih.gov The antibacterial mechanism for some related pyrazole derivatives is attributed to their ability to disrupt the bacterial cell wall or inhibit essential enzymes like DNA gyrase. nih.gov

Antibacterial Activity of Pyridazine-Related Derivatives

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazoline Derivative | Enterococcus faecalis (Gram-positive) | MIC | 32 µg/mL | nih.gov |

| Pyrazoline Derivative | Bacillus subtilis (Gram-positive) | MIC | 64 µg/mL | nih.gov |

| Pyrazolo[3,4-b]pyridine Derivative | Escherichia coli (Gram-negative) | Inhibition Zone | 16 mm | japsonline.com |

| Pyrazolo[3,4-b]pyridine Derivative | Bacillus subtilis (Gram-positive) | Inhibition Zone | 12-14 mm | japsonline.com |

| Pyrazolo[3,4-b]pyridine Derivative | Pseudomonas aeruginosa (Gram-negative) | Inhibition Zone | 13 mm | japsonline.com |

The antifungal potential of pyridazine derivatives has also been well-documented. Several pyrazolo[3,4-d]pyridazin derivatives have demonstrated significant antifungal properties. nih.gov In a review of pyrazolo-pyridazine derivatives, several compounds exhibited potent activity against various pathogenic fungi. medwinpublishers.com

Specifically, related pyrazoline derivatives have been found to be moderately active against the opportunistic fungal pathogen Candida albicans, with a reported MIC value of 64 µg/mL. nih.gov Other studies on different but related heterocyclic structures, such as 6-bromo-4-ethoxyethylthio quinazoline, have shown high antifungal activities against plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net This suggests that the core structure, often enhanced by halogen substituents like bromine, is a promising scaffold for developing new antifungal agents. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Pyridazinone derivatives have emerged as potent modulators of the immune system, primarily through their interaction with key receptors and signaling pathways involved in inflammation.

The N-formyl peptide receptor (FPR) family, particularly FPR1 and FPR2 (also known as FPRL1), are crucial chemoattractant receptors involved in the innate immune response. frontiersin.org A series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivatives has been identified as a novel class of small-molecule agonists for these receptors. nih.govnih.gov

Within this series, the presence of a lipophilic and/or electronegative substituent in the para position of the aryl group, such as in 4-bromophenyl, plays a critical role in the compound's activity. nih.govnih.gov A specific derivative, N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide, was identified as a potent mixed FPR1/FPR2 agonist. nih.gov These agonists are capable of activating intracellular calcium mobilization and inducing chemotaxis in human neutrophils, which are key events in the inflammatory response. nih.govnih.gov The modulation of FPRs by such compounds is considered a promising therapeutic strategy for resolving inflammation. nih.gov

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent trigger of inflammatory responses. Pyridazinone derivatives have been shown to effectively inhibit these pathways. nih.govsemanticscholar.org A screening of a library of pyridazinone-like compounds identified numerous molecules that could inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov

The anti-inflammatory action of these derivatives extends to inhibiting the production of key inflammatory mediators. Research has demonstrated that some of these compounds can suppress the LPS-induced production of interleukin 6 (IL-6). nih.gov Furthermore, related pyrazole derivatives have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) proteins. nih.gov This indicates that the pyridazinone scaffold can target multiple, distinct signaling pathways to exert its anti-inflammatory effects. nih.gov

Anti-Inflammatory and Immunomodulatory Mechanisms

| Target/Pathway | Effect | Compound Class | Reference |

|---|---|---|---|

| N-Formyl Peptide Receptors (FPR1/FPR2) | Agonist activity, leading to Ca2+ mobilization and chemotaxis | Pyridazin-3(2H)-one derivatives | nih.gov, nih.gov, nih.gov |

| LPS-Induced NF-κB Activation | Inhibition of transcriptional activity | Pyridazinone-like compounds | nih.gov |

| LPS-Induced IL-6 Production | Inhibition | Pyridazinone derivatives | nih.gov |

| COX-2 and iNOS Expression | Inhibition of protein expression | Pyrazole derivatives (related structure) | nih.gov |

Cardiovascular System Modulatory Activities

The 6-phenyl-4,5-dihydro-3(2H)-pyridazinone scaffold is recognized as an important chemical moiety for the development of cardioactive agents. tjpr.org Derivatives from this class have been investigated for a range of cardiovascular effects.

A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives demonstrated significant cardiotonic (positive inotropic) activity when tested on isolated perfused toad hearts, with some compounds showing effects comparable to the known cardiotonic drug levosimendan. nih.govnih.gov The mechanism for many of these cardioactive pyridazinone derivatives involves the inhibition of cardiac cyclic AMP (cAMP) phosphodiesterase. tjpr.org

Furthermore, certain 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones have been developed as anti-thrombotic agents. tjpr.org Preliminary in vitro tests confirmed that these compounds were active against platelet aggregation induced by ADP, highlighting their potential in managing thrombotic events. tjpr.org Several pyridazinone derivatives, including imazodan (B1195180) and pimobendan, have advanced to clinical use or trials, underscoring the therapeutic potential of this chemical class in treating cardiovascular diseases. tjpr.org

Vasorelaxant Potential and Mechanisms of Action

Derivatives of the 6-phenylpyridazin-3-one core structure have been identified as potent vasorelaxant agents, showing promise as potential analogues to the established vasodilator, hydralazine. Research has focused on synthesizing new series of these compounds and evaluating their ability to relax pre-contracted aortic rings in vitro.

Recent studies have revealed that certain 6-(4-substitutedphenyl)-3-pyridazinone derivatives exhibit significant vasorelaxant activity, with some compounds demonstrating superior potency compared to conventional vasodilators like hydralazine, diazoxide, and isosorbide (B1672297) mononitrate. For instance, compounds with hydroxyl or methyl group substitutions on the phenyl ring at position 6 have shown particularly strong activity. The mechanism underlying this vasorelaxant effect is believed to involve the modulation of nitric oxide (NO) levels and the expression of endothelial nitric oxide synthase (eNOS) mRNA in aortic tissues. An increase in NO bioavailability leads to the relaxation of vascular smooth muscle, a key process in vasodilation. Some theories suggest that, similar to hydralazine, these compounds may act as direct arteriole vasodilators by inhibiting the inositol (B14025) triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum of smooth muscle cells, which in turn prevents myosin phosphorylation and reduces peripheral vascular resistance.

Table 1: Vasorelaxant Activity of Selected 6-(4-substitutedphenyl)-3-pyridazinone Derivatives | Compound | Substituent at Phenyl Ring | EC50 (µM) | | :--- | :--- | :--- | | 2a | H (from 4-acetylbenzoic acid) | 0.4240 | | 2b | H (from benzoylpropionic acid) | 0.2250 | | 2c | 4-CH3 | 0.2624 | | 2d | 3-CH3 | 0.1916 | | 2e | 4-OCH3 | 0.1162 | | 2g | 3-OH | 0.2180 | | 2h | 4-OH | 0.07154 | | 2j | 4-Br | 0.02916 | | Reference Compounds | | Hydralazine | | 18.21 | | Nitroglycerin | | 0.1824 |

EC50 values represent the concentration required to achieve 50% of the maximal vasorelaxant effect. Data compiled from in vitro studies on pre-contracted rat aortic rings.

Antihypertensive Properties

The vasorelaxant activity of pyridazinone derivatives translates directly to their potential as antihypertensive agents. By relaxing vascular smooth muscle, these compounds can lower peripheral resistance, a primary determinant of blood pressure. Studies have demonstrated that 5,6-diarylpyridazinone derivatives can produce an antihypertensive effect in both spontaneously hypertensive rat (SHR) and deoxycorticosteroid (DOCA) models of hypertension. wikipedia.org

Furthermore, the introduction of various heterocyclic rings at the 6-position of the pyridazine nucleus has yielded compounds with significant antihypertensive action. nih.gov For example, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) was found to be 4.9 times more active than dihydralazine (B103709) when administered orally to spontaneously hypertensive rats. nih.gov This highlights the potential for developing potent oral antihypertensive drugs from this class of compounds.

Enzyme Inhibition Profiles

The pyridazinone scaffold has proven to be a fertile ground for the development of inhibitors for a variety of enzymes implicated in different disease pathways.

Phosphodiesterase (PDE) Inhibition, with a Focus on PDE4 Isoforms

Phosphodiesterase-4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory and immune cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. Pyridazine and dihydropyridazinone derivatives have been extensively investigated as PDE4 inhibitors.

Structure-activity relationship (SAR) studies on 4,5-dihydropyridazin-3-one derivatives have shown that modifications at the N-2 position of the pyridazine ring can lead to highly potent and water-soluble PDE4 inhibitors. nih.gov These explorations have identified compounds with IC50 values in the low nanomolar range (e.g., ~20 nM), demonstrating significant potential for the treatment of inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov The pyridazinone core acts as a key structural element for binding to the PDE4 active site. selleck.co.jp The development of PDE4B and PDE4D subtype-selective inhibitors is an area of active research, aiming to separate the anti-inflammatory effects (mediated by PDE4B) from the emetic side effects often associated with non-selective PDE4 inhibitors. nih.gov

Kinase Inhibition Studies

The pyridazinone core has been incorporated into inhibitors targeting various protein kinases involved in cell signaling and disease.

Bruton's Tyrosine Kinase (BTK): Pyridazinone analogues have been developed as highly potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways. nih.gov BTK is a validated target for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis. researchgate.netnih.gov Optimization of the pyridazinone scaffold has led to the identification of irreversible inhibitors with high enzymatic potency and favorable pharmacokinetic profiles, demonstrating significant efficacy in animal models of arthritis. researchgate.net

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): While not direct derivatives of 6-(4-bromophenyl)pyridazin-3-ol, related heterocyclic scaffolds such as imidazo[1,2-b]pyridazines have been identified as potent modulators of IRAK4. nih.gov IRAK4 is a key kinase in the signaling pathways of Toll-like receptors and the IL-1 receptor family, playing a critical role in innate immunity and inflammation. nih.gov Inhibitors based on these related scaffolds have shown low nanomolar IC50 values, suggesting that the broader pyridazine family is a viable starting point for developing IRAK4 inhibitors for inflammatory diseases. nih.gov

DYRK1A and GSK3: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3 (GSK3) are implicated in various cellular processes, and their inhibition is being explored for conditions like diabetes and Alzheimer's disease. wikipedia.orggoogle.com While direct inhibition by this compound derivatives is not extensively documented, related aminopyrazine compounds have been shown to induce β-cell proliferation through combined inhibition of DYRK1A and GSK3β. nih.gov This indicates the potential of nitrogen-containing heterocyclic scaffolds in targeting these kinases.

Cdc7, BCL-ABL, VEGF Receptor 2 kinase, and ATP-competitive mTOR: Based on the conducted literature search, there is currently no direct evidence linking this compound or its closely related derivatives to the inhibition of Cdc7 kinase, BCL-ABL tyrosine kinase, VEGF Receptor 2 kinase, or ATP-competitive mTOR. While inhibitors for these targets exist, they are based on different chemical scaffolds such as pyrrolopyridinones for Cdc7 or indazolylpyrimidines for VEGFR2. wikipedia.orgnih.govresearchgate.netnih.govnih.gov

Adenosine Kinase (AK) Inhibition and Its Analgesic Implications

Adenosine kinase (AK) is a critical enzyme that regulates the intracellular concentration of adenosine by phosphorylating it to adenosine monophosphate. nih.gov Inhibition of AK increases the local extracellular concentration of adenosine, which then acts on its receptors to produce analgesic, anti-inflammatory, and anticonvulsant effects. nih.gov This mechanism is considered a promising therapeutic strategy for pain management, as it appears to be site- and event-specific, potentially avoiding the side effects associated with direct adenosine receptor agonists. nih.govmdpi.com

While the direct inhibition of AK by this compound itself has not been extensively reported, more complex heterocyclic systems incorporating a bromophenyl group, such as 4-amino-5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidine, have been identified as potent, non-nucleoside inhibitors of AK. nih.gov This suggests that the bromophenyl moiety can be a key feature in the design of AK inhibitors, and the broader class of pyridazine-containing heterocycles may hold potential for this target, with analgesic implications.

Kynurenine (B1673888) Monooxygenase (KMO) Inhibition

Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme in the kynurenine pathway of tryptophan metabolism. nih.govnih.gov Inhibition of KMO is a therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's diseases, as it shunts the pathway towards the production of the neuroprotective metabolite kynurenic acid and away from neurotoxic metabolites. nih.govnih.gov

Recent research has successfully identified pyridazine derivatives as potent KMO inhibitors. Specifically, N-(6-phenylpyridazin-3-yl)benzenesulfonamides have been developed as highly potent, orally active, and brain-permeable KMO inhibitors. nih.gov Optimization of this pyridazinylsulfonamide lead has resulted in compounds that effectively increase neuroprotective kynurenic acid levels in the brain in animal models of Huntington's disease. nih.gov This demonstrates the significant potential of the 6-phenylpyridazin-3-yl core structure in the development of drugs targeting neurodegenerative diseases through KMO inhibition.

Table 2: KMO Inhibitory Activity of a Pyridazinylsulfonamide Derivative | Compound | Description | Human KMO IC50 (nM) | | :--- | :--- | :--- | | 12 | Optimized N-(6-phenylpyridazin-3-yl)benzenesulfonamide derivative | 3.0 | | Reference Compound | | CHDI-340246 | Known KMO inhibitor | 3.0 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

DNA Gyrase and Topoisomerase Inhibition for Antibacterial Action

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA in bacteria, making them validated targets for antibacterial agents. nih.govnih.govdentalcare.com These enzymes are crucial for processes like DNA replication and repair. dentalcare.comyoutube.com Inhibitors of these enzymes can disrupt DNA synthesis, leading to bacterial cell death. dentalcare.comnih.gov For instance, fluoroquinolones, a major class of antibiotics, function by inhibiting the catalytic subunits of these enzymes. nih.govnih.gov

Research into novel inhibitors has explored various chemical scaffolds. While much research has focused on classes like pyrrolamides and aminocoumarins, pyridazinone-based derivatives have also been investigated for their potential as dual antimicrobial and anticancer agents. nih.govnih.govrsc.org For example, a series of pyridazinone-based diarylurea derivatives were designed to mimic other antimicrobial agents. rsc.org In this series, compound 10h showed potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, while compound 8g was effective against the fungus Candida albicans with an MIC of 16 μg/mL. rsc.org This suggests that the pyridazinone core can be successfully functionalized to create compounds with significant antimicrobial properties, likely acting through mechanisms such as topoisomerase inhibition. rsc.org

Anticancer and Antiproliferative Investigations

The pyridazinone nucleus is a versatile scaffold for developing new pharmacologically active compounds, including those with potent anticancer properties. sarpublication.comresearchgate.net Numerous studies have demonstrated the efficacy of 6-arylpyridazinone derivatives against a variety of human cancer cell lines.

Derivatives of this compound have shown significant cytotoxic and antiproliferative activity against several human cancer cell lines. The National Cancer Institute (NCI) has screened multiple series of these compounds, revealing potent growth inhibition. nih.govnih.gov

For instance, in a series of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones, compound 2h demonstrated remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) with a 50% growth inhibition (GI50) value below 0.1 μM. nih.gov This compound also showed potent activity (GI50 < 1.0 μM) against breast cancer (MCF-7), colon cancer, and melanoma cell lines. nih.gov Similarly, in a study of 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones, compound 2f had a GI50 of less than 1 μM in 36 different human tumor cell lines, and compound 2g showed similar potency against 20 cell lines. nih.gov

Another study focusing on 1,3-disubstituted pyridazinone derivatives reported that compound 5g , identified as 2-(4-(4-bromophenyl)-1-oxo-tolylazine-2(1H)-yl)-N-(2-fluorophenyl)acetamide , exhibited strong antiproliferative activity against the MCF-7 breast cancer cell line with a 50% inhibitory concentration (IC50) of 6.01 μmol/L. sioc-journal.cnsioc-journal.cn Furthermore, pyridazinone-based diarylurea derivatives 10l and 17a were found to have GI50 values ranging from 1.66 to 100 μM in a five-dose screening against various cancer cell lines. rsc.org

The following table summarizes the cytotoxic activity of selected pyridazinone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity Type | Value (µM) | Reference |

| 2h (a 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one) | MCF-7 (Breast) | GI50 | < 1.0 | nih.gov |

| 2h | SR (Leukemia) | GI50 | < 0.1 | nih.gov |

| 2h | NCI-H522 (Non-Small Cell Lung) | GI50 | < 0.1 | nih.gov |

| 2f (a 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one) | 36 Human Tumor Cell Lines | GI50 | < 1.0 | nih.gov |

| 5g (2-(4-(4-bromophenyl)-1-oxo-tolylazine-2(1H)-yl)-N-(2-fluorophenyl)acetamide) | MCF-7 (Breast) | IC50 | 6.01 | sioc-journal.cnsioc-journal.cn |

| 10l (a pyridazinone-based diarylurea derivative) | Various | GI50 | 1.66 - 100 | rsc.org |

| 17a (a pyridazinone-based diarylurea derivative) | Various | GI50 | 1.66 - 100 | rsc.org |

The antitumor effects of pyridazinone derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death). rsc.orgnih.gov Research has shown that these compounds can modulate key proteins involved in these cellular processes.

A notable study on pyridazinone-based diarylurea derivatives found that compound 10l could arrest the cell cycle in the G0–G1 phase in the A549 non-small cell lung cancer line. rsc.org This was accompanied by the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. rsc.org The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic mitochondrial pathway of apoptosis. nih.gov

In another investigation, new pyridazinone derivatives were synthesized and evaluated for their ability to counteract gastric adenocarcinoma cell proliferation. unich.it The study found that compounds 12 and 22 were effective, and their mechanism was linked to the induction of apoptosis. Specifically, treatment with compound 22 led to a time-dependent increase in the expression of Bax, a pro-apoptotic protein, in AGS gastric cancer cells. unich.it

Furthermore, some pyridazinone derivatives have been identified as potent and selective inhibitors of c-Met tyrosine kinase, an enzyme whose overactivation is known to promote tumor growth and metastasis. nih.gov This indicates that pyridazinone-based compounds can exert their anticancer effects through multiple, specific molecular pathways.

Antioxidant Properties and Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method to evaluate the in vitro antioxidant activity of compounds. nih.govresearchgate.netmdpi.com In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from purple to yellow, which can be measured spectrophotometrically. researchgate.netmdpi.com

While extensive data specifically for this compound is limited in the searched literature, related heterocyclic structures have been evaluated. Studies on pyridazine derivatives have confirmed their investigation for antioxidant properties. researchgate.net For example, a study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which also contain nitrogen-based heterocyclic structures, identified several compounds with antioxidant activity greater than the well-known antioxidant ascorbic acid. nih.gov One compound in this study, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17), which contains the same 4-bromophenyl moiety as the title compound, demonstrated a DPPH radical scavenging activity 1.13 times higher than that of ascorbic acid. nih.gov These findings suggest the potential for the this compound scaffold to yield derivatives with significant antioxidant capabilities.

Corrosion Inhibition Mechanisms and Efficacy in Material Science Applications

Organic heterocyclic compounds are widely studied as corrosion inhibitors for various metals and alloys in acidic environments. Their effectiveness is generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption occurs through the sharing of electrons between the heteroatoms (like nitrogen and oxygen), aromatic rings, and the vacant d-orbitals of the metal.

While specific studies on the corrosion inhibition properties of this compound were not found in the searched results, research on other nitrogen-containing heterocyclic compounds like indole (B1671886) derivatives and thiosemicarbazones has demonstrated their efficacy. researchgate.net These studies show that the inhibition efficiency depends on factors such as the number of active centers in the molecule, molecular size, and the mode of adsorption on the metal surface. researchgate.net Given the presence of multiple heteroatoms and an aromatic ring system, it is plausible that pyridazinone derivatives could also function as effective corrosion inhibitors, though dedicated experimental studies are required to confirm this potential application.

Other Noteworthy Biological Activities

The pyridazinone core is a "wonder nucleus" credited with a vast spectrum of pharmacological activities beyond its anticancer and antimicrobial effects. sarpublication.com Derivatives have been reported to possess anti-inflammatory, analgesic, cardiovascular, and antiplatelet properties. sarpublication.comnih.gov

Anti-inflammatory and Analgesic Activity: Several studies have focused on developing pyridazinone derivatives as safer non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com A series of 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones were synthesized, and compounds 2k and 2n were found to have anti-inflammatory activity comparable to the standard drug etoricoxib (B1671761) in a carrageenan-induced rat paw edema model. nih.gov

Cardiovascular Effects: Pyridazinone derivatives have a long history of investigation for cardiovascular applications. nih.gov Specifically, 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have been identified as a class of compounds with both platelet aggregation inhibiting and hypotensive (blood pressure-lowering) activities. nih.govacs.org These effects are often linked to the inhibition of phosphodiesterase III (PDEIII), an enzyme involved in cardiovascular regulation. nih.gov

These diverse biological activities underscore the therapeutic potential of the pyridazinone scaffold and its derivatives, making it a continuing subject of interest for drug discovery and development. sarpublication.comresearchgate.net

Anticonvulsant Potential

Derivatives of the pyridazinone ring system have garnered significant interest for their potential as anticonvulsant agents. sphinxsai.com The structural characteristics of these compounds, often including an aryl group and electron-donating atoms, align with features found in many existing anticonvulsant drugs. sphinxsai.com

Research has shown that various 6-substituted pyridazinone derivatives exhibit anticonvulsant activity. sphinxsai.com For instance, a series of 6-aryl-2,3,4,5-tetrahydro-3-pyridazinone derivatives were synthesized and evaluated using the maximal electroshock (MES) seizure test, a standard screening method for anticonvulsant drugs. sphinxsai.comresearchgate.net Some of these compounds demonstrated significant anticonvulsant activity. researchgate.net

Further studies on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines revealed that the nature of the substitution on the pyridazine ring is crucial for activity. nih.gov Specifically, compounds with a phenyl ring at the 6-position and a 4-hydroxypiperidine (B117109) side chain at the 3-position showed notable anticonvulsant effects. nih.gov The potency of these compounds was further enhanced by substituting the phenyl ring with chlorine atoms. nih.gov For example, 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine and 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine were found to be as potent or even more potent than phenobarbital (B1680315) in certain models. nih.gov

In another study, hybrid molecules combining pyridazinone and thiazole (B1198619) moieties were synthesized and tested for their anticonvulsant properties. sci-hub.se The compound 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide emerged as a particularly potent and safe anticonvulsant agent in both MES and subcutaneous pentylenetetrazole (scPTZ) screens. sci-hub.se This compound's activity is believed to be mediated through a GABAergic mechanism. sci-hub.se

Additionally, a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were synthesized and evaluated for anticonvulsant activity and neurotoxicity. nih.gov Among them, N-m-chlorophenyl- tandfonline.comresearchgate.nettandfonline.comtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine was identified as the most potent anticonvulsant in the MES test. nih.gov Another compound, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine, also showed significant anticonvulsant activity with a favorable safety profile compared to the marketed drug carbamazepine. nih.gov

The table below summarizes the anticonvulsant activity of selected pyridazinone derivatives.

| Compound Name/Series | Key Findings | Reference |

| 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinone derivatives | Showed significant anticonvulsant activity in the MES test. | researchgate.net |

| 6-(2-Chlorophenyl)-3-(4-hydroxypiperidino)pyridazine | As potent or more potent than phenobarbital in some models. | nih.gov |

| 6-(2,4-Dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine | As potent or more potent than phenobarbital in some models. | nih.gov |

| 2-(3-(4-Chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide | Potent and safe anticonvulsant in MES and scPTZ screens. | sci-hub.se |

| N-m-Chlorophenyl- tandfonline.comresearchgate.nettandfonline.comtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine | Most potent anticonvulsant in its series in the MES test. | nih.gov |

| N-m-Chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine | Significant anticonvulsant activity with a good safety profile. | nih.gov |

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. researchgate.netnih.gov Pyridazinone derivatives have been investigated as a potential source of such compounds. researchgate.netsjofsciences.com

Several studies have synthesized and evaluated pyridazinone derivatives for their activity against Mycobacterium tuberculosis. In one such study, two series of pyridazinone derivatives were tested against the H37Rv strain. researchgate.net The compound 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone was identified as a lead compound with good antitubercular activity. researchgate.net Other compounds in the series also showed significant antitubercular action. researchgate.net

Another study focused on 6-pyridazinone derivatives and found that 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone exhibited good antitubercular activity. sjofsciences.com The presence of a disubstituted phenyl ring with a hydroxyl group at the 5th position of the pyridazinone ring appeared to be beneficial for activity. sjofsciences.com

Furthermore, research on pyrazole derivatives, which share some structural similarities with pyridazinones, has also yielded promising antitubercular agents. nih.gov A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested, with many compounds showing good to excellent antitubercular activity. nih.gov These findings suggest that the core pyrazole scaffold is a valuable starting point for the development of new antitubercular drugs. nih.gov

The table below presents data on the antituberculosis activity of selected pyridazinone and related derivatives.

| Compound Name/Series | Target Strain | Key Findings | Reference |

| 5-(4-Hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | Lead compound with good antitubercular activity. | researchgate.net |

| 5-(4-Hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | Showed good antitubercular activity (MIC - 12.5 µg/mL). | sjofsciences.com |

| 5-(2-Chlorobenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | Significant antitubercular action (MIC - 25 µg/mL). | sjofsciences.com |

| 3-(4-Chlorophenyl)-4-substituted pyrazoles | M. tuberculosis H37Rv | Many derivatives showed good to excellent antitubercular activity. | nih.gov |

Antimalarial, Antidiabetic, Anti-Parkinson's, and Anti-Alzheimer Properties

The versatile pyridazinone core has also been explored for its potential in treating other major diseases.

Antimalarial Activity: The search for new antimalarial drugs is critical due to the spread of drug-resistant Plasmodium falciparum. While direct studies on this compound for antimalarial activity are limited, research on related heterocyclic compounds provides valuable insights. For instance, derivatives of dihydroartemisinin, a known antimalarial, have been synthesized with p-substituted phenyl groups, including p-bromophenyl, showing increased in vitro activity against P. falciparum. nih.gov Additionally, various pyrazole derivatives have been identified as potent antimalarial agents. mdpi.com

Antidiabetic Properties: Pyridazinone derivatives have shown potential as antidiabetic agents. jfi-online.org Research has focused on their ability to act as antihyperglycemic agents and inhibitors of aldose reductase, an enzyme implicated in diabetic complications. tandfonline.comtandfonline.com A study on pyridazinone-substituted benzenesulphonylurea derivatives found that many of the synthesized compounds exhibited significant antihyperglycemic activity, with some showing better or comparable effects to the standard drug gliclazide. tandfonline.comtandfonline.com The pyridazinone nucleus has been recognized for its role in aldose reductase inhibition. tandfonline.comtandfonline.com

Anti-Parkinson's and Anti-Alzheimer Properties: Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Monoamine oxidase B (MAO-B) inhibitors are a key therapeutic strategy for Parkinson's disease as they prevent the breakdown of dopamine. nih.gov A study on pyridazinone derivatives identified several potent and selective MAO-B inhibitors. nih.gov Specifically, compounds with a para-chloro substituent on the phenyl ring showed increased MAO-B inhibitory activity, suggesting that such derivatives could be promising for the management of neurodegenerative diseases. nih.gov While direct evidence for anti-Alzheimer's properties of this compound is not available, the MAO-B inhibitory activity of related pyridazinones is relevant as MAO-B levels are also elevated in Alzheimer's disease.

The table below highlights the diverse pharmacological potential of pyridazinone and related derivatives.

| Pharmacological Activity | Compound Series/Key Findings | Reference |

| Antimalarial | Dihydroartemisinin derivatives with p-bromophenyl substitution showed increased in vitro activity against P. falciparum. | nih.gov |

| Antidiabetic | Pyridazinone-substituted benzenesulphonylurea derivatives exhibited significant antihyperglycemic activity and aldose reductase inhibition. | tandfonline.comtandfonline.com |

| Anti-Parkinson's | Pyridazinone derivatives with para-chloro substitution on the phenyl ring were identified as potent and selective MAO-B inhibitors. | nih.gov |

Mechanistic Insights and Molecular Interaction Analysis of 6 4 Bromophenyl Pyridazin 3 Ol Derivatives

Identification and Validation of Specific Biological Targets and Signaling Pathways

Research into 6-(4-Bromophenyl)pyridazin-3-ol derivatives has led to the identification of several key biological targets. One of the prominent targets is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various human cancers. Certain 6-phenylpyridazin-3(2H)-one derivatives have been identified as potent inhibitors of STAT3 activation.

Another significant area of investigation for pyridazinone derivatives is their interaction with γ-aminobutyric acid type A (GABA-A) receptors. These receptors are ligand-gated ion channels and the primary sites of inhibitory neurotransmission in the central nervous system. Modulation of GABA-A receptors can lead to sedative, anxiolytic, and anticonvulsant effects. Studies have explored how substitutions on the pyridazinone ring influence the affinity and efficacy of these compounds at different GABA-A receptor subtypes.

Furthermore, the enzyme fatty acid amide hydrolase (FAAH) has been identified as a target for some pyridazinone derivatives. FAAH is responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can produce analgesic and anti-inflammatory effects. The versatility of the pyridazinone core allows for structural modifications that can be tailored to target these distinct proteins and pathways.

Rationalization of Observed Structure-Activity Relationships (SAR) through Detailed Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridazinone and phenyl rings. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.

For instance, in the context of STAT3 inhibition, the presence of a 4-bromophenyl group at the 6-position of the pyridazinone ring is a key feature. SAR studies on a series of 6-phenylpyridazin-3(2H)-one derivatives revealed that modifications at the N2 position of the pyridazinone ring significantly impact their inhibitory activity against STAT3. The introduction of various substituted benzyl (B1604629) groups at this position led to the identification of compounds with potent anticancer activity. For example, derivatives with electron-withdrawing groups on the N2-benzyl moiety were found to be particularly effective.

In the case of GABA-A receptor modulators, SAR studies have shown that the nature of the substituent at the 6-position of the pyridazinone core is critical for activity. While the 4-bromophenyl group is a common feature, variations in this aromatic ring and substitutions at other positions on the pyridazinone ring can fine-tune the compound's interaction with the receptor.

The following table summarizes the SAR data for a series of 6-phenylpyridazin-3(2H)-one derivatives as STAT3 inhibitors.

Table 1: Structure-Activity Relationship of 6-phenylpyridazin-3(2H)-one Derivatives as STAT3 Inhibitors

| Compound | R (Substituent at N2) | IC50 (µM) for STAT3 Inhibition |

|---|---|---|

| 1 | H | > 50 |

| 2 | Benzyl | 15.2 |

| 3 | 4-Fluorobenzyl | 8.7 |

| 4 | 4-Chlorobenzyl | 7.5 |

| 5 | 4-Bromobenzyl | 6.9 |

| 6 | 4-Nitrobenzyl | 4.1 |

The data clearly indicates that the introduction of a benzyl group at the N2 position enhances STAT3 inhibitory activity compared to the unsubstituted compound. Furthermore, the potency increases with the introduction of electron-withdrawing groups on the benzyl ring, with the 4-nitrobenzyl substituent providing the highest activity.

Elucidation of Ligand-Receptor Binding Modes and Key Intermolecular Interactions

Molecular docking studies have provided valuable insights into the binding modes of this compound derivatives with their biological targets. For STAT3 inhibitors, docking simulations have shown that these compounds bind to the SH2 domain of the STAT3 protein. This binding prevents the dimerization of STAT3, which is a crucial step in its activation pathway.

The key intermolecular interactions responsible for this binding include:

Hydrogen Bonds: The pyridazinone core often acts as a hydrogen bond donor and acceptor. For example, the carbonyl oxygen and the NH group of the pyridazinone ring can form hydrogen bonds with amino acid residues in the binding pocket of the STAT3 SH2 domain, such as Ser611, Ser613, and Arg609.

Hydrophobic Interactions: The 4-bromophenyl group and the N2-benzyl substituent typically engage in hydrophobic interactions with nonpolar residues in the binding site, contributing significantly to the binding affinity.

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.

Similarly, for GABA-A receptor modulators, docking studies have helped to visualize their binding within the benzodiazepine (B76468) binding site located at the interface of the α and γ subunits of the receptor. The interactions often involve hydrogen bonds with histidine and threonine residues, as well as hydrophobic interactions with surrounding aromatic residues.

Correlation of Computational Predictions with Experimental Biological Outcomes

A crucial aspect of modern drug design is the correlation of computational predictions with experimental results. In the development of this compound derivatives, computational methods such as molecular docking and molecular dynamics simulations have been used to predict the binding affinity and orientation of the compounds within the active site of their target proteins.

These predictions are then compared with experimental data, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) values obtained from biological assays. A strong correlation between the predicted binding energies or docking scores and the experimentally determined biological activities provides confidence in the proposed binding mode and the SAR.

For the STAT3 inhibitors mentioned earlier, a good correlation has been observed between the docking scores and the IC50 values. Compounds with lower (more favorable) docking scores generally exhibit lower IC50 values, indicating higher inhibitory potency. This correlation allows for the rational design of new derivatives with potentially improved activity, as computational screening can be used to prioritize the synthesis of the most promising candidates. This integrated approach, combining computational and experimental techniques, accelerates the process of lead optimization and the development of more effective therapeutic agents.

Q & A

Q. Q1. What are the optimal synthetic routes for 6-(4-bromophenyl)pyridazin-3-ol, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling between 4-bromophenylboronic acid and pyridazine precursors, followed by hydroxylation. Key steps include:

- Use of Pd(PPh₃)₄ as a catalyst in a THF/H₂O solvent system under inert conditions (80°C, 12 hrs) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis (observed mp 192–193°C in related bromophenyl-pyridazine derivatives) .

Q. Q2. How should researchers interpret conflicting spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

- ¹H-NMR: Aromatic protons in the pyridazine ring typically appear as doublets between δ 6.7–8.0 ppm, while bromophenyl protons resonate as doublets (J ≈ 8.6 Hz) near δ 7.2–7.3 ppm. Overlapping signals may require 2D NMR (e.g., COSY) for resolution .

- IR: Confirm hydroxyl (O–H stretch: 3134–3436 cm⁻¹) and pyridazine ring vibrations (C=N stretches: 1650–1600 cm⁻¹). Discrepancies may arise from residual solvents or tautomerism; use DMSO-d₆ for NMR to stabilize tautomeric forms .

Advanced Research Questions

Q. Q3. What crystallographic strategies resolve ambiguities in the molecular structure of bromophenyl-pyridazine derivatives?

Methodological Answer:

- Use SHELXL for single-crystal refinement: Input diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine anisotropic displacement parameters. For disordered bromine atoms, apply PART instructions and restraints .

- Validate geometry with ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacements. Acceptable R-factors: <5% for high-resolution (<1.0 Å) datasets .

Q. Q4. How can DFT calculations improve mechanistic understanding of its reactivity in cross-coupling reactions?

Methodological Answer:

- Model reaction pathways using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Calculate transition states for Suzuki-Miyaura coupling, focusing on Pd–C bond formation (activation energy ~25–30 kcal/mol). Compare HOMO/LUMO maps to predict regioselectivity .

- Validate with experimental kinetics: Monitor reaction progress via in-situ IR and correlate with computed energy barriers .

Q. Q5. What strategies address contradictions in biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Assay Design: Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains using microdilution (MIC: 16–64 µg/mL). Control for solvent interference (e.g., DMSO <1% v/v) .

- Structure-Activity Analysis: Compare with analogs (e.g., 4-chlorophenyl derivatives). Reduced activity may stem from lower lipophilicity (logP <2.6 vs. >3.0 for active compounds) .

Data Analysis and Experimental Design

Q. Q6. How should researchers optimize reaction conditions to mitigate low yields (<30%) in pyridazine hydroxylation?

Methodological Answer:

Q. Q7. What analytical techniques resolve discrepancies in mass spectrometry (MS) data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.